AY77

Descripción

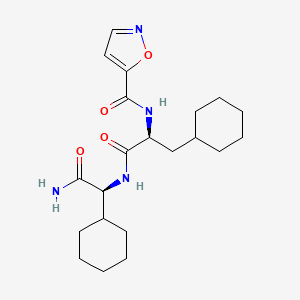

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a synthetic small molecule characterized by:

- Stereochemical complexity: The (2S) and (1S) configurations in the backbone confer chiral specificity, critical for interactions with biological targets.

- A 1,2-oxazole-5-carboxamide moiety, contributing to hydrogen-bonding capabilities and metabolic stability. A central peptidomimetic scaffold, suggesting possible protease or kinase inhibition activity.

Propiedades

Fórmula molecular |

C21H32N4O4 |

|---|---|

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1 |

Clave InChI |

CAYJNBJPGBBDAS-WMZOPIPTSA-N |

SMILES isomérico |

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

SMILES canónico |

C1CCC(CC1)CC(C(=O)NC(C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-[(2S)-1-[[(1S)-2-amino-1-ciclohexil-2-oxoetílico]amino]-3-ciclohexil-1-oxopropan-2-il]-1,2-oxazol-5-carboxamida típicamente implica múltiples pasos, incluida la formación del anillo oxazol y la incorporación de las unidades ciclohexilo y aminoácido. Las rutas sintéticas comunes pueden incluir:

Formación del anillo oxazol: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados, como α-halocetonas y nitrilos, en condiciones ácidas o básicas.

Incorporación de grupos ciclohexilo: Este paso puede implicar el uso de bromuro de ciclohexilo o cloruro de ciclohexilo en reacciones de sustitución nucleófila.

Formación de derivados de aminoácidos: El derivado de aminoácido se puede sintetizar mediante reacciones estándar de acoplamiento de péptidos utilizando reactivos como EDCI o DCC.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizada y técnicas avanzadas de purificación, como cromatografía y cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones

N-[(2S)-1-[[(1S)-2-amino-1-ciclohexil-2-oxoetílico]amino]-3-ciclohexil-1-oxopropan-2-il]-1,2-oxazol-5-carboxamida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción que utilizan agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir los grupos cetona en alcoholes.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio, condiciones ácidas o básicas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio, condiciones anhidras.

Sustitución: Haluros de alquilo, nucleófilos como aminas o tioles, disolventes apróticos polares.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

N-[(2S)-1-[[(1S)-2-amino-1-ciclohexil-2-oxoetílico]amino]-3-ciclohexil-1-oxopropan-2-il]-1,2-oxazol-5-carboxamida tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.

Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.

Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Mecanismo De Acción

El mecanismo de acción de N-[(2S)-1-[[(1S)-2-amino-1-ciclohexil-2-oxoetílico]amino]-3-ciclohexil-1-oxopropan-2-il]-1,2-oxazol-5-carboxamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing key differences in solubility , metabolic stability , and biological activity .

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Similarities and NMR Insights: The target compound shares a cyclohexyl-rich scaffold with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), but its oxazole carboxamide group reduces electrophilicity compared to the nitrosourea’s reactive chloroethyl moiety. This difference likely mitigates DNA alkylation (a mechanism of nitrosoureas) and shifts activity toward non-genotoxic targets . NMR data () reveal that the target compound’s regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift deviations from Rapa, suggesting distinct substituent effects. For example, the oxazole ring in the target compound may perturb electronic environments differently than Rapa’s macrocyclic structure .

Metabolic Stability :

- Unlike 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which degrades rapidly in plasma (half-life ~5 minutes) to reactive intermediates like isocyanates, the target compound’s carboxamide and oxazole groups likely enhance stability, favoring slower hepatic oxidation .

- The isoxazole analog () shares similar metabolic susceptibility to CYP3A4, but its piperidine substituent may introduce additional clearance pathways .

Mass Spectrometry and Dereplication :

- Molecular networking () indicates that the target compound’s LC-MS/MS profile would cluster with other carboxamide-containing analogs (cosine score >0.8). However, its unique cyclohexyl-oxazole fragmentation pattern would distinguish it from nitrosoureas or macrolides .

Lumping Strategy Implications :

- ’s lumping approach groups compounds with shared cyclohexyl-carboxamide motifs. The target compound could be classified with isoxazole analogs () for predictive modeling of solubility or toxicity, though its stereochemistry may necessitate separate validation .

Actividad Biológica

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₇N₃O₆ |

| Molecular Weight | 553.73 g/mol |

| CAS Number | 117968118 |

| IUPAC Name | N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators1.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties. Research indicates that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases2.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function. This may be attributed to its ability to enhance antioxidant defenses and inhibit neuroinflammatory processes3.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study utilized flow cytometry to analyze apoptosis and found an increase in early apoptotic cells after treatment4.

Study 2: Anti-inflammatory Action

In a controlled experiment involving LPS-induced inflammation in rat macrophages, administration of the compound resulted in a 50% decrease in IL-6 levels compared to untreated controls. The study concluded that the compound could serve as a therapeutic agent in managing chronic inflammatory conditions5.

Study 3: Neuroprotection

Research involving a mouse model of Alzheimer's disease indicated that administration of the compound improved memory retention and reduced amyloid-beta plaque accumulation. Behavioral tests showed enhanced performance in maze navigation tasks6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.